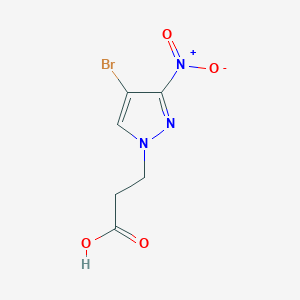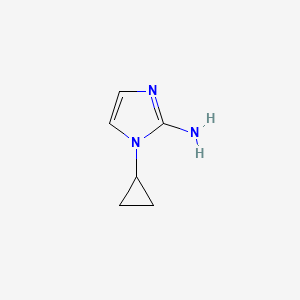![molecular formula C15H10ClF3N2O5S B2829493 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline CAS No. 1025632-66-9](/img/structure/B2829493.png)
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a nitro group (-NO2), a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoromethoxy group (-OCF3). These groups could give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a non-linear shape. The presence of the aromatic chlorophenyl group could also introduce some interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the nitro group could make it more explosive, the sulfonyl group could make it more acidic, and the trifluoromethoxy group could make it more volatile .Wissenschaftliche Forschungsanwendungen
Photoluminescence and Optical Detection
One of the applications involves the interaction of similar compounds with monomers like aniline, leading to the formation of gold nanoparticle-supported conducting polymers. These materials have been used as catalysts for chemical reactions and for the optical detection of biomolecules such as hemoglobin, demonstrating potential in biosensing technologies (Kalaiyarasan et al., 2015).
Fluorescent Probes for Sulfite Detection
Another study highlights the synthesis of a dipyridyltriphenylamine derivative, which acts as a fluorescent probe for sulfite ions. This compound can emit far-red to near-infrared emission, indicating its utility in luminescent materials and potentially in food safety by detecting sulfite addition in the food industry (Wu et al., 2017).
Corrosion Inhibition
Compounds with similar structures have been synthesized and tested for their efficacy as corrosion inhibitors on metal surfaces. These studies reveal that such compounds can significantly inhibit corrosion in acidic environments, suggesting applications in material protection and preservation (Daoud et al., 2014).
Conductive Polymer Films
The use of organic anion-nitrosyl compounds for doping poly(3-alkylthiophene) films, resulting in high conductivities and stable doping processes, suggests applications in the development of conductive polymers for electronic devices (Ciprelli et al., 1995).
Water-Soluble Conducting Polymers
Research on the polymerization of aniline with sulfonate counterparts, leading to water-soluble conducting polymers, opens up possibilities for their use in various technological applications, such as in sensors and actuators, due to their processability and conductivity (Nguyen et al., 1994).
Fluorinated Polyimides
Studies on the synthesis of fluorinated polyimides from similar compounds suggest their utility in creating materials with low dielectric constants, high thermal stability, and good mechanical properties, relevant for aerospace and electronics applications (Yang et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOCIOTHWMNHL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

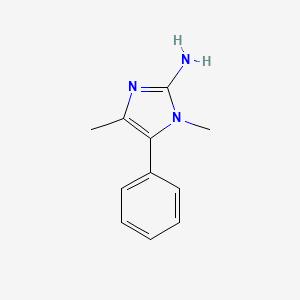
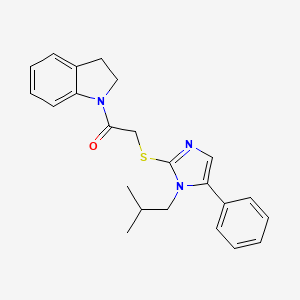
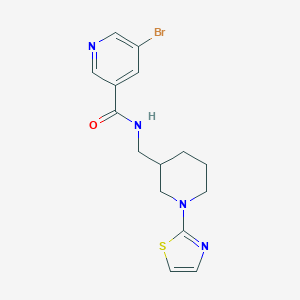
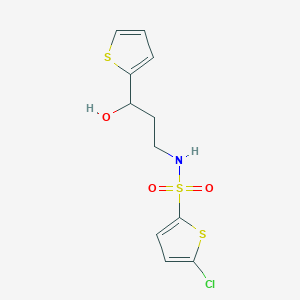
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)
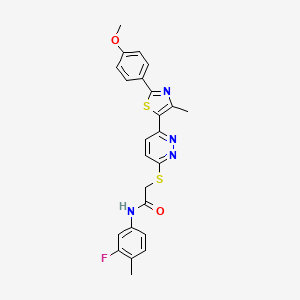
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)
